molecular formula C14H20O2 B077449 Zanthoxylol CAS No. 13515-57-6

Zanthoxylol

Cat. No. B077449
CAS RN: 13515-57-6
M. Wt: 220.31 g/mol
InChI Key: WNGXJKHDIYTXOF-UHFFFAOYSA-N
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Description

Zanthoxylum is a genus of about 250 species of deciduous and evergreen trees, shrubs, and climbers in the Rutaceae family that are native to warm temperate and subtropical areas worldwide . They are typically dioecious shrubs, trees, or woody climbers armed with trichomes . The leaves are arranged alternately and are usually pinnate or trifoliate .


Synthesis Analysis

The health benefits and toxicity of plant products are largely dependent on their secondary metabolite contents . These compounds are biosynthesized by plants as protection mechanisms against environmental factors and infectious agents . Several compounds belonging to alkaloids, flavonoids, terpenoids, and lignans, among others, have been isolated from Zanthoxylum species .


Chemical Reactions Analysis

The volatile and non-volatile components of Zanthoxylum myriacanthum branches and leaves were analyzed using GC-MS and UPLC-Q-Orbitrap HRMS techniques . A total of 78 volatile compounds and 66 non-volatile compounds were identified .

Scientific Research Applications

  • Identification and Discrimination of Zanthoxyli Pericarpium Species : A convolutional neural network-based method has been developed for identifying different species of Zanthoxyli Pericarpium, which includes Zanthoxylum species. This technique offers a novel approach for distinguishing traditional Chinese medicines, which is crucial for ensuring the quality and efficacy of medicinal products (Tan et al., 2020).

  • Antisickling Agent from Zanthoxylum Roots : Zanthoxylum zanthoxyloides roots contain zanthoxylol, a compound with potential as an antisickling agent. Its presence and quantity in the roots were confirmed through various analytical techniques, suggesting a possible role in managing sickle cell anemia (Elujoba & Nagels, 1985).

  • Anti-inflammatory, Antipyretic, and Antinociceptive Activities : Zanthoxylum armatum extracts have been shown to have significant anti-inflammatory, antipyretic, and antinociceptive effects. This supports the use of this plant in traditional medicine for pain and inflammation management, possibly through LOX and COX inhibition (Alam et al., 2020).

  • Hepatoprotective Activity : The ethanolic extract of Zanthoxylum armatum bark exhibits significant hepatoprotective effects against CCl4-induced hepatic damage in rats. This activity may be attributed to the combined action of various phytoconstituents present in the extract (Ranawat et al., 2010).

  • Cognitive and Cerebral Blood-Flow Effects : A study on Nepalese Pepper (Zanthoxylum armatum) extract found that it improves certain cognitive performance aspects in humans and modulates cerebral blood-flow parameters, suggesting increased neural efficiency (Kennedy et al., 2019).

  • Traditional Uses and Pharmacology : Zanthoxylum armatum, due to its various medicinal properties, has been widely used in traditional medicine. The plant contains multiple active compounds with antimicrobial, antiviral, antioxidant, anti-inflammatory, cytotoxic, and hepato-protective effects. It holds potential for economic development and poverty alleviation in rural areas (Phuyal et al., 2019).

Future Directions

This review demonstrates that Zanthoxylum species are rich in a wide range of bioactive phytochemicals with multiple health benefits, but more research is needed towards their practical application in the development of functional foods, nutraceuticals, and lead compounds for new drugs .

properties

IUPAC Name

4-(3-hydroxypropyl)-2-(3-methylbut-2-enyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-11(2)5-7-13-10-12(4-3-9-15)6-8-14(13)16/h5-6,8,10,15-16H,3-4,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGXJKHDIYTXOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)CCCO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20159266
Record name Zanthoxylol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20159266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zanthoxylol

CAS RN

13515-57-6
Record name Zanthoxylol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013515576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zanthoxylol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20159266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
AA Elujoba, L Nagels - Journal of pharmaceutical and biomedical analysis, 1985 - Elsevier
… were examined for the presence of zanthoxylol (2-dimethylallyl-4-(… zanthoxylol content was calculated as p-hydroxybenzoic acid. The possible chemotaxonomic value of the zanthoxylol …
Number of citations: 26 www.sciencedirect.com
IT Eshiet, DAH Taylor - Chemical Communications (London), 1966 - pubs.rsc.org
… This was separated into phenolic and neutral fractions ; chromatography of the phenolic fraction gave as main product a substance C,,H,,O,, which we name zanthoxylol. The nmr …
Number of citations: 11 pubs.rsc.org
IT Eshiett, DAH Taylor - Journal of the Chemical Society C: Organic, 1968 - pubs.rsc.org
… From this evidence, and the spectra of the compounds mentioned, we concluded that zanthoxylol was a 2-dimethylallyl-(3-hydroxypropy1)-phenol, in which the position of the hydr…
Number of citations: 39 pubs.rsc.org
EM Essien, JI Okogun - Thrombosis and Haemostasis, 1976 - thieme-connect.com
… It could not be attributed to the purified fractions: Zanthoxylol or its modified form 3, 4-dihydro-2,2-dimethyl-2H-1 benzopyran-6-butyric acid (DBA), hesperidin, Fagaramide or the ether …
Number of citations: 8 www.thieme-connect.com
KH Baggaley, H Erdtman, NJ McLean… - Acta Chem …, 1967 - actachemscand.org
… Phenol 2' was identified as zanthoxylol by comparison of the IR and NMR spectra with those of an authentic sample. The IR spectrum of 'phenol 1' showed characteristic aldehyde …
Number of citations: 8 actachemscand.org
DEE DEE, DEC DEC - Research Journal of Medicinal Plant, 2012 - academia.edu
A ESTRA (" T" l'he development of resistance to antibiotics by infectious agents has been a continuous challenge. Thus, in this study, the aim was to evaluate the antimicrobial activities …
Number of citations: 18 www.academia.edu
DT Okpako, MA Oriowo, JI Okogun, DEU Ekong… - Planta …, 1983 - thieme-connect.com
… In this communication, we report the details of the partial synthesis of DBA from zanthoxylol I, and show that DBA possesses anti-inflammatory, analgesic and related pharmacological …
Number of citations: 3 www.thieme-connect.com
SK Adesina - African Journal of Traditional, Complementary and …, 2005 - journals.athmsi.org
… , Isaacs Sodeye noted that it seemed that zanthoxylol isolated from Zanthoxylum zanthoxyloides in 1966 possessed antisickling activity. Zanthoxylol was modified chemically to 3,4-…
Number of citations: 202 journals.athmsi.org
JM Vatèle - Tetrahedron, 2002 - Elsevier
… Facile one-step transformation of two iodinated dimethylchroman derivatives allowed the synthesis of natural flavanoids among them: zanthoxylol, an anti-sickling agent. …
Number of citations: 36 www.sciencedirect.com
V Jullian, G Bourdy, S Georges, S Maurel… - Journal of …, 2006 - Elsevier
Zanthoxylum rhoifolium bark (Rutaceae) is a medicinal plant, traditionally used in French Guiana to treat and prevent malaria. Bioassay-guided extractions of Zanthoxylum rhoifolium …
Number of citations: 112 www.sciencedirect.com

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